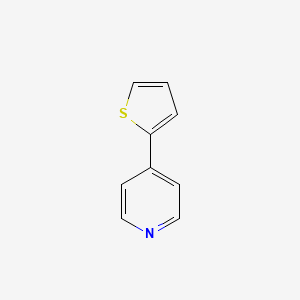

4-(2-Thienyl)pyridine

Cat. No. B3049628

Key on ui cas rn:

21298-54-4

M. Wt: 161.23 g/mol

InChI Key: KHTGYJRTNNIIBM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05556524

Procedure details

To a 500 ml three-necked roundbottom flask was added 200 ml dry THF, 0.54 gr (1 mmol) Ni(dppp)Cl2 and 87 mmol of P-Br, fleshly prepared from 17 gr of the hydrochloride. To this was added T-MgBr, prepared from 14 gr (87 mmol) of T-Br and 2.5 gr (103 mmol) of magnesium. The mixture was refluxed for 20 hours and subsequently quenched with aqueous ammoniumchloride/HCl. About 100 ml of hexane was added and the organic layer extracted three times with dilute hydrochloric acid. Hereafter, the water layers were combined and made mildly alkaline with a strong sodium hydroxide solution. The product was extracted with three portions of 100 ml of chloroform. The chloroform solution was boiled shortly with a small amount of active coal and filtrated, whereafter the chloroform was removed on a rotation evaporator. Trituration of the remaining brown solid in boiling hexane yielded a clear yellow solution and a black unsoluble residue. After decanting the yellow solution, the solvent was evaporated and the remaining yellow solid dried in vacuo. The product was once recrystallized from 100 ml of hexane (a few hours standing at room temperature and overnight standing at 4° C.). The resulting yellow crystals were filtrated off, washed with cold pentane twice and dried in vacuo, (fraction I). From the collected pentane supernatants a second fraction of product with a lesser purity was obtained, by evaporating the solvent on a rotation evaporator and drying the remaining solid in vacuo. Yield: fraction I: light yellow powder of PT, 3.88 gr (24 mmol, 28%), fraction II: yellow powder of PT 6.00 gr (37.2 mmol, 43%), still containing some P-Br. M.p. (fraction I): 90°-91° C. (litt.: 92.5°-93.5° C.). Elemental analysis: found% (theory%) C 66.87 (67.05), H 4.38 (4.38), N 8.90 (8.69), S 18.7 (19.9). 1H-NMR (300 MHz, CDCl3): ∂=8.59 (2H, dd, J=4.6 and 1.7 Hz), ∂=7.52 (1H, dd, J=3.8 and 1.1 Hz), ∂=7.49 (2H, dd, J=4.6 and 1.7 Hz), ∂=7.43 (1H, dd, J=5.0 and 1.1 Hz), ∂=7.14 (1H, dd, J=3.8 and 5.0 Hz). M/z: 161 D (M.W.=161).

[Compound]

Name

T-MgBr

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.Cl.Br[C:10]1[S:11][CH:12]=[CH:13][CH:14]=1.[Mg]>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[N:5]1[CH:6]=[CH:7][C:2]([C:10]2[S:11][CH:12]=[CH:13][CH:14]=2)=[CH:3][CH:4]=1 |^1:18,34|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

17 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

[Compound]

|

Name

|

T-MgBr

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

87 mmol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=NC=C1

|

|

Name

|

|

|

Quantity

|

0.54 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed for 20 hours

|

|

Duration

|

20 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

subsequently quenched with aqueous ammoniumchloride/HCl

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

About 100 ml of hexane was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic layer extracted three times with dilute hydrochloric acid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product was extracted with three portions of 100 ml of chloroform

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtrated, whereafter the chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed on a rotation evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded a clear yellow solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After decanting the yellow solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the remaining yellow solid dried in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was once recrystallized from 100 ml of hexane (a few hours standing at room temperature and overnight standing at 4° C.)

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting yellow crystals were filtrated off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold pentane twice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo, (fraction I)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

From the collected pentane supernatants a second fraction of product with a lesser purity was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by evaporating the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

on a rotation evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying the remaining solid in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Yield: fraction I: light yellow powder of PT, 3.88 gr (24 mmol, 28%), fraction II: yellow powder of PT 6.00 gr (37.2 mmol, 43%), still containing some P-Br

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

90°-91° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

92.5°-93.5° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

N1=CC=C(C=C1)C=1SC=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |